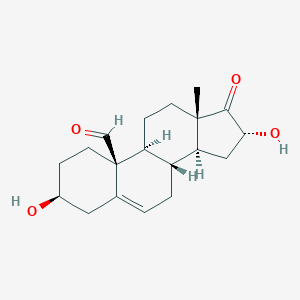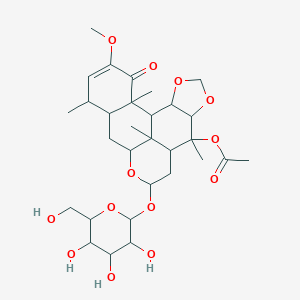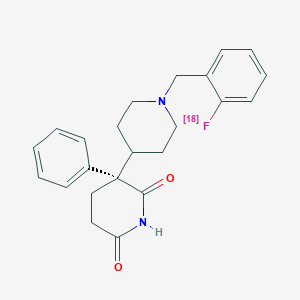![molecular formula C23H17BrN2O4 B236136 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide selectively binds to and inhibits the activity of BTK, a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. Inhibition of BTK by 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide leads to the suppression of these pathways, ultimately resulting in the induction of apoptosis in cancer cells.
生化学的および生理学的効果
In addition to its anti-cancer effects, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has also been shown to have immunomodulatory effects. BTK is involved in the activation of immune cells such as macrophages, dendritic cells, and natural killer cells. Inhibition of BTK by 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide can modulate the activity of these cells and potentially enhance the immune response against cancer cells and pathogens.
実験室実験の利点と制限
One advantage of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown. Additionally, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide may have limitations in certain types of cancer or disease, and further research is needed to determine its potential applications.
将来の方向性
There are several potential future directions for research on 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide. One direction is the development of combination therapies that target multiple signaling pathways in cancer cells. Another direction is the investigation of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide in combination with immunotherapy agents, such as checkpoint inhibitors or CAR-T cell therapy. Additionally, further research is needed to determine the safety and efficacy of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide in clinical trials, and to identify biomarkers that can predict response to treatment.
合成法
The synthesis of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-bromo-2-nitroaniline with 2-furoyl chloride to yield 5-(2-furoylamino)-2-nitroaniline. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 5-(4-bromophenyl)-2-furoic acid using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide.
科学的研究の応用
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has been shown to inhibit B-cell receptor signaling and induce apoptosis (programmed cell death) in cancer cells.
特性
製品名 |
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide |
|---|---|
分子式 |
C23H17BrN2O4 |
分子量 |
465.3 g/mol |
IUPAC名 |
5-(4-bromophenyl)-N-[5-(furan-2-carbonylamino)-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17BrN2O4/c1-14-4-9-17(25-22(27)20-3-2-12-29-20)13-18(14)26-23(28)21-11-10-19(30-21)15-5-7-16(24)8-6-15/h2-13H,1H3,(H,25,27)(H,26,28) |
InChIキー |
KKUWKOFBKYUJCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)

![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)